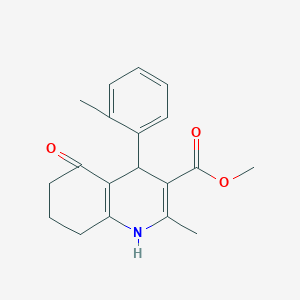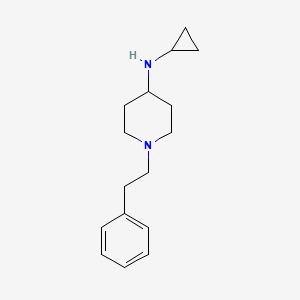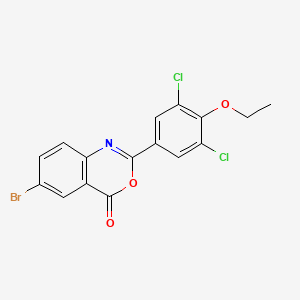![molecular formula C18H21NO2 B4885857 N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4885857.png)
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxyphenyl group attached to an ethyl chain, which is further connected to a methylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyacetophenone and 2-methylbenzoyl chloride.
Formation of Intermediate: The 4-ethoxyacetophenone undergoes a Friedel-Crafts acylation reaction with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the intermediate product.
Amidation: The intermediate product is then subjected to an amidation reaction with ammonia or an amine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be incorporated into polymers and materials to enhance their properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a bioactive compound.
Industrial Applications: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
N-(4-ethoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(4-ethoxyphenyl)propionamide: Similar structure but with a propionamide group instead of a benzamide group.
N-(4-ethoxyphenyl)butyramide: Similar structure but with a butyramide group instead of a benzamide group.
Uniqueness
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide is unique due to the presence of both an ethoxyphenyl group and a methylbenzamide moiety
属性
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-21-16-11-9-15(10-12-16)14(3)19-18(20)17-8-6-5-7-13(17)2/h5-12,14H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWRLESWRXAETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R*,6R*)-2-allyl-1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4885790.png)
![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4885796.png)
![3-(1,7-dimethyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4885820.png)
![ethyl 1-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4885827.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4885830.png)

![isopropyl 2-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B4885841.png)
![2-(benzylsulfanyl)-3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4885844.png)

![3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B4885865.png)
![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4885873.png)
![ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate](/img/structure/B4885874.png)
